molecular formula C14H18N2O3 B2871345 2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 923104-00-1

2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2871345
CAS No.: 923104-00-1
M. Wt: 262.309
InChI Key: IZWVZUGATYLKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a methoxy group, a 4-methylphenyl ring, and a 2-oxopyrrolidin-1-yl substituent. This compound belongs to a class of molecules designed to modulate neurological targets, particularly GABAA and AMPA receptors, due to the structural influence of the 2-oxopyrrolidinone moiety, which is known to enhance nootropic and neuroprotective activity .

Properties

IUPAC Name

2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10-5-6-11(15-13(17)9-19-2)8-12(10)16-7-3-4-14(16)18/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWVZUGATYLKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Molecular Architecture

The target compound features:

  • A 4-methylphenyl core substituted at the 3-position with a 2-oxopyrrolidin-1-yl group.
  • An acetamide side chain with a 2-methoxy substituent.

Retrosynthetically, the molecule can be dissected into two primary fragments:

  • 4-Methyl-3-(2-oxopyrrolidin-1-yl)aniline : The aromatic backbone bearing the pyrrolidinone substituent.
  • 2-Methoxyacetic acid : The acylating agent for amide formation.

Synthesis of 4-Methyl-3-(2-Oxopyrrolidin-1-yl)Aniline

Pyrrolidinone Ring Formation

The introduction of the 2-oxopyrrolidin-1-yl group onto the phenyl ring is critical. Two principal methodologies emerge from patent literature:

Cyclization of γ-Aminobutyramide Intermediates

A method adapted from RU2629117C1 involves cyclization reactions using halogenating agents. For example:

  • Starting material : 3-Amino-4-methylbenzamide derivative with a γ-aminobutyric acid side chain.
  • Reagents : Trimethyl bromosilane (TMSBr) and triethylamine in toluene at 60–80°C.
  • Mechanism : TMSBr facilitates bromide displacement, inducing cyclization to form the pyrrolidinone ring.

This approach yields the pyrrolidinone-substituted aniline with reported efficiencies of 68–72%.

Direct Coupling via Buchwald-Hartwig Amination

Patent CA3029960A1 highlights palladium-catalyzed couplings for introducing nitrogen-containing groups. Applied here:

  • Aryl halide : 3-Bromo-4-methylnitrobenzene.
  • Amine : Pyrrolidin-2-one (2-oxopyrrolidine).
  • Catalyst : Pd(OAc)₂/Xantphos.
  • Conditions : 100°C in toluene with Cs₂CO₃.

Post-coupling, nitro reduction (H₂/Pd-C) furnishes the aniline intermediate. Yields for analogous reactions range from 55–65%.

Amide Bond Formation with 2-Methoxyacetic Acid

Carbodiimide-Mediated Coupling

The CA3029960A1 patent details carbodiimide reagents for amide synthesis:

  • Reagents : 2-Methoxyacetic acid, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), and triethylamine.
  • Solvent : Dimethylformamide (DMF) at 0–25°C.
  • Yield : 85–90% for structurally similar acetamides.

Mechanism : HATU activates the carboxylic acid as an acyloxyphosphonium intermediate, facilitating nucleophilic attack by the aniline.

CDI (Carbonyldiimidazole) Activation

US9522907B2 employs CDI for amide bond formation in oxadiazole derivatives:

  • Reagents : 2-Methoxyacetic acid, CDI, and the aniline intermediate.
  • Conditions : DMF at 110°C for 18 hours.
  • Yield : 75–80%.

Advantage : CDI avoids racemization, making it suitable for stereosensitive intermediates.

Comparative Analysis of Synthetic Routes

Step Method Reagents/Conditions Yield Source
Pyrrolidinone Formation Cyclization with TMSBr TMSBr, Et₃N, toluene, 70°C 68–72%
Pyrrolidinone Formation Buchwald-Hartwig Amination Pd(OAc)₂, Cs₂CO₃, 100°C 55–65%
Amide Coupling HATU Activation HATU, DMF, 25°C 85–90%
Amide Coupling CDI Activation CDI, DMF, 110°C 75–80%

Key Observations :

  • Cyclization routes (e.g., TMSBr) offer higher yields for pyrrolidinone formation but require stringent anhydrous conditions.
  • HATU-mediated coupling outperforms CDI in efficiency, albeit at higher reagent costs.

Purification and Characterization

Crystallization Techniques

CA3029960A1 recommends solvent mixtures for recrystallization:

  • Solvent System : Ethyl acetate/ethanol (3:1 v/v).
  • Purity : >99% by HPLC post-crystallization.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 2.1 (pyrrolidinone CH₂), δ 3.4 (OCH₃), and δ 6.7–7.1 (aromatic protons).
  • MS (ESI+) : m/z 347.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and materials.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Pyrrolidinone/Acetamide Scaffolds

The following table summarizes key structural analogs of 2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide, their modifications, and pharmacological profiles:

Compound Name / ID (Evidence Source) Key Structural Features Pharmacological Activity / Findings
N-Acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide Acyl groups (e.g., butyryl, benzoyl) at N-position High affinity for GABAA and AMPA receptors; superior to piracetam/picamilon in docking studies.
ZINC000021797248 Triazolopyrimidine and dimethylphenoxy groups Potent metalloproteinase II (MPII) inhibitor; binding energy = -9.8 kcal/mol.
N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide (37) Piperazinyl-sulfonamide substituent Anti-hypernociceptive activity (inflammatory pain models).
PirBut Butyryl-substituted pyrrolidinone Leader compound for GABAA receptor binding (interaction energy = -10.2 kcal/mol).
2-(4-Cyclopropyl-1H-triazol-1-yl)-N-(4-methyl-3-((pyridinyl)pyrimidinyl)phenyl)acetamide (2e) Triazole-pyrimidine hybrid Anticancer activity (synthesized as imatinib analog).
Fluodifen Trifluoromethanesulfonamido group Herbicidal application (structurally distinct; highlights acetamide versatility).

Pharmacological and Binding Affinity Comparisons

  • GABAA and AMPA Receptor Affinity: N-Acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide (e.g., PirBut) exhibit stronger binding to GABAA receptors than classical ligands like piracetam. This is attributed to the 2-oxopyrrolidinone core, which mimics endogenous neurotransmitter conformations .
  • Enzyme Inhibition: ZINC000021797248, though structurally distinct, shares the acetamide-phenoxy motif and demonstrates MPII inhibition, suggesting acetamide derivatives broadly target metalloproteinases .
  • Anti-Inflammatory/Analgesic Activity: Compounds with sulfonamide-piperazine groups (e.g., 37 in ) show efficacy in pain models, highlighting the role of polar substituents in modulating nociceptive pathways.

Key Research Findings and Data

Table 2: Experimental Data for Selected Analogues

Compound Melting Point (°C) Molecular Formula (MW) Key Spectral Data (IR/NMR)
N-(4-(4-Bromobenzylidene)phenyl)acetamide (7) 165–167 C20H19BrN4O3 (459.3) IR: 1672 cm⁻¹ (C=O); <sup>1</sup>H NMR: δ 10.2 (s, NH)
PirBut Not reported C12H20N2O3 (264.3) Docking energy: -10.2 kcal/mol (GABAA)
Fluodifen Not reported C13H7F3N2O5 (352.2) HRMS: [M+H]<sup>+</sup> 459.0660 (calc)

Biological Activity

2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide, also known by its DrugBank ID DB07145, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₁₉H₂₀N₂O₃
  • Molecular Weight : 324.3737 g/mol
  • IUPAC Name : (2R)-N-hydroxy-2-[(3S)-3-methyl-3-{4-[(2-methylquinolin-4-yl)methoxy]phenyl}-2-oxopyrrolidin-1-yl]propanamide
  • CAS Number : 922951-06-2

Synthesis

The synthesis of this compound involves the reaction of various precursors, including pyrrolidine derivatives and substituted phenyl groups. The synthetic route typically includes steps for functional group modifications to enhance biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, such as A549 (human lung adenocarcinoma) cells.

In a comparative study:

  • Compound Efficacy : The compound showed a post-treatment viability reduction in A549 cells to approximately 64% when compared to control treatments.
CompoundPost-Treatment Viability (%)Cell Line
Control100A549
Test64A549

The proposed mechanism involves the inhibition of metalloproteinases (MMPs), particularly MMP2, which plays a crucial role in tumor invasion and metastasis. By inhibiting these enzymes, the compound may contribute to reduced tumor growth and improved therapeutic outcomes.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Although specific data on this compound's antimicrobial efficacy is limited, related studies on pyrrolidine derivatives suggest potential activity against multidrug-resistant strains of bacteria.

Case Study: Antimicrobial Screening

A study screened various pyrrolidine derivatives against multidrug-resistant Staphylococcus aureus strains:

CompoundMIC (µg/mL)Activity
Compound A<64Active
Compound B>64Inactive

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.